molecular formula C33H44O9 B049413 O1-(Dimethoxytrityl)hexaethylene glycol CAS No. 123706-69-4

O1-(Dimethoxytrityl)hexaethylene glycol

Cat. No. B049413
M. Wt: 584.7 g/mol
InChI Key: TZXARFLYKYWWKC-UHFFFAOYSA-N
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Description

O1-(Dimethoxytrityl)hexaethylene glycol is a useful spacer linker synthon . It is also known by the synonym DMTO-hexaethylene glycol .


Synthesis Analysis

A novel phosphoramidite derivative of cholesterol, with an ether-linked hexaethylene glycol (HEG) spacer arm, has been obtained through simple and reproducible solid phase modified oligonucleotide synthesis manipulations .


Molecular Structure Analysis

The molecular formula of O1-(Dimethoxytrityl)hexaethylene glycol is C33H44O9 . It has a molecular weight of 584.69700 .


Physical And Chemical Properties Analysis

O1-(Dimethoxytrityl)hexaethylene glycol has a molecular weight of 584.69700 . The exact mass is 584.29900 . The LogP value is 4.08760 , which indicates its solubility in water and octanol.

Scientific Research Applications

Automated Incorporation in Synthetic Oligonucleotides

O1-(Dimethoxytrityl)hexaethylene glycol is utilized in the automated incorporation of polyethylene glycol into synthetic oligonucleotides. This process involves synthesizing dimethoxytrityl-polyethylene glycol derivatized glass supports and phosphoramidites, which are used to introduce polyethylene glycol at the 3′- and 5′-ends of oligonucleotides. This alteration affects the electrophoretic mobility and hydrophobicity of the conjugates, depending on the length of the PEG chain (Ja¨schke, Fu¨rste, Cech, & Erdmann, 1993).

Nucleophilic Hydroxylation Promotion

The compound plays a role in promoting nucleophilic hydroxylation of alkyl halides to alcohol products in water media. A hexaethylene glycol bis(3-hexaethylene glycol imidazolium) dimesylate ionic liquid, incorporating the compound, has been shown to significantly enhance the nucleophilicity of water in these reactions. This substance has also been noted for its reusability and efficiency in hydroxylation reactions of base-sensitive and polar alkyl halide substrates (Jadhav, Kim, Jeong, & Kim, 2015).

Synthesis of Polyethylene Glycols

It is used in the solid-phase stepwise synthesis of polyethylene glycols (PEGs). The process involves the synthesis of PEGs and derivatives with eight and twelve ethylene glycol units, using a monomer containing a tosyl group and a dimethoxytrityl group. This method facilitates the synthesis of PEG products, including those with different functionalities, in high yields and with a degree of monodispersity (Khanal & Fang, 2017).

Glass Support Functionalization

The compound is involved in the functionalization of glass supports with hexaethylene glycol-linked oligonucleotides. This is crucial for biosensor development, where the glass supports are first coupled with 4,4′-dimethoxytrityl-protected hexaethylene glycol using solid-phase phosphoramidite chemistry (Sojka, Piunno, Wust, & Krull, 2000).

Enhancing DNA Serum Stability

Modifications to oligonucleotide ends with hexaethylene glycol significantly increase nuclease resistance under serum conditions. These modifications are used in constructing DNA prismatic cages, which demonstrate enhanced stability and versatility for biological applications (Conway, McLaughlin, Castor, & Sleiman, 2013).

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O9/c1-35-31-12-8-29(9-13-31)33(28-6-4-3-5-7-28,30-10-14-32(36-2)15-11-30)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-34/h3-15,34H,16-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXARFLYKYWWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146456
Record name 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O1-(Dimethoxytrityl)hexaethylene glycol

CAS RN

123706-69-4
Record name 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123706-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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